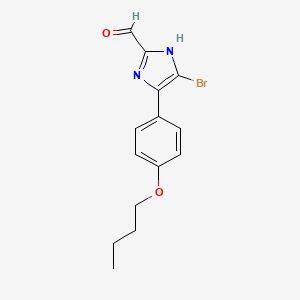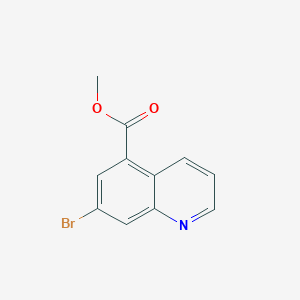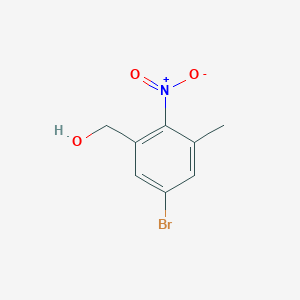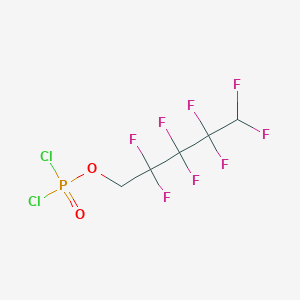
2-(4-Methyl-2-pyrrolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes that ensure high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing waste and minimizing the need for extensive purification steps.
化学反应分析
Types of Reactions
2-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like butyllithium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and butyllithium for deprotonation and substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .
科学研究应用
2-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-(4-Methyl-2-pyrrolyl)pyridine can be compared with other similar compounds, such as:
Pyrrole: A five-membered heterocyclic compound with diverse biological activities.
Pyridine: A six-membered heterocyclic compound widely used in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: A compound with both pyrrole and pyrazine rings, known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
2-(4-methyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-7,12H,1H3 |
InChI 键 |
YZFAJOGWWUSZAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)










![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)


